tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride
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Overview
Description
tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H13BrN2O2·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride typically involves the reaction of 4-bromo-2-pyridinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced pyridine derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromopyridin-2-yl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (substituted benzamido)phenylcarbamate
Uniqueness
tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2.ClH/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8;/h4-6H,1-3H3,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKLZNZWXXYSFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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